molecular formula C4H6N4O2 B1496164 6-hydrazino-2,4(3H,5H)-pyrimidinedione CAS No. 27146-64-1

6-hydrazino-2,4(3H,5H)-pyrimidinedione

Cat. No. B1496164
CAS RN: 27146-64-1
M. Wt: 142.12 g/mol
InChI Key: QGIANYJQIJBTRC-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure in medicinal chemistry and has a wide range of pharmacological activities . Novel heterocyclic compounds with potential biological activities are often designed using the pyrimidine moiety .


Synthesis Analysis

In the design of privileged structures in medicinal chemistry, a pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed . Libraries of novel heterocyclic compounds with potential biological activities are prepared, and a series of novel 2-(pyridin-2-yl) pyrimidine derivatives are designed and synthesized .


Molecular Structure Analysis

The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . The novel compounds containing pyrimidine scaffold as the core were designed by combining pyrimidine ring with the similarly structure fragment through a molecular hybridization strategy .


Chemical Reactions Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions, but specific reactions for “6-hydrazino-2,4(3H,5H)-pyrimidinedione” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on the specific compound and its biological activity .

Safety and Hazards

The safety and hazards of pyrimidine derivatives can vary widely depending on the specific compound .

Future Directions

The future directions in the research of pyrimidine derivatives involve the design and synthesis of novel heterocyclic compounds with potential biological activities .

properties

IUPAC Name

6-hydrazinylidene-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIANYJQIJBTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydrazino-2,4(3H,5H)-pyrimidinedione
Reactant of Route 2
6-hydrazino-2,4(3H,5H)-pyrimidinedione
Reactant of Route 3
6-hydrazino-2,4(3H,5H)-pyrimidinedione

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